

A Technical Guide to Commercially Available Crizotinib-d5 for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available **Crizotinib-d5**, a deuterated internal standard essential for the accurate quantification of the anaplastic lymphoma kinase (ALK) and c-MET inhibitor, Crizotinib. This document outlines the key suppliers, quantitative specifications, and detailed experimental protocols for its use in bioanalytical assays. Furthermore, it visualizes the relevant signaling pathways and analytical workflows to support research and development in oncology.

Commercial Sources and Quantitative Data

Crizotinib-d5 is available from several reputable suppliers of research chemicals and analytical standards. The following tables summarize the key quantitative data for **Crizotinib-d5** offered by various vendors. This information is crucial for selecting the appropriate material for specific research needs, ensuring accuracy and reproducibility of experimental results.

Table 1: General Properties of Crizotinib-d5



Property	Value
Chemical Name	(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5- (1-(piperidin-4-yl-3,3,4,5,5-d5)-1H-pyrazol-4- yl)pyridin-2-amine
Molecular Formula	C21H17D5Cl2FN5O
Molecular Weight	455.37 g/mol [1]
CAS Number	1395950-84-1

Table 2: Commercially Available Crizotinib-d5 Products

Supplier	Catalog Number	Purity	Isotopic Purity	Price (USD) per mg
MedChemExpres s	HY-50878S	99.60%[1]	Not explicitly stated	\$690.00[1]
Cayman Chemical	20293	≥98%	≥99% deuterated forms (d1-d5)[2]	\$485.00[2]
BOC Sciences	1395950-48-7	95% by HPLC	95% atom D	Not Stated
SynZeal	SZ-C148D01	Not explicitly stated	Not explicitly stated	Not Stated[3]
Simson Pharma	C2330001	Not explicitly stated	Not explicitly stated	Not Stated[4]
Veeprho	Not Stated	Not explicitly stated	Not explicitly stated	Not Stated[5]
Clearsynth	CS-O-46494	Not explicitly stated	Not explicitly stated	Not Stated[6]
GlpBio	GC13833	Not explicitly stated	Not explicitly stated	Not Stated[7]

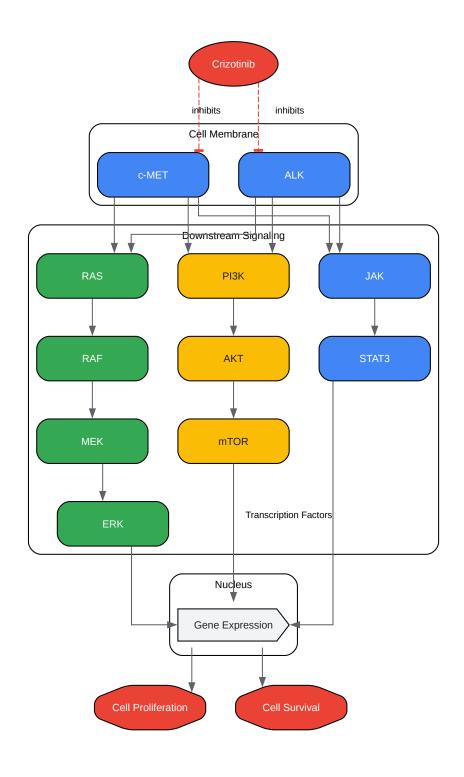


Note: Prices are subject to change and may not include shipping and handling fees. Purity and isotopic enrichment should be confirmed by consulting the Certificate of Analysis from the respective supplier.

Crizotinib's Mechanism of Action: Inhibition of ALK and c-MET Signaling

Crizotinib is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of both anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases.[2][7] In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins, such as EML4-ALK, which results in constitutive activation of the ALK kinase domain. This aberrant signaling drives tumor cell proliferation and survival. Crizotinib effectively inhibits the kinase activity of both wild-type and fusion-protein forms of ALK. Similarly, it targets the c-MET receptor, which, when activated by its ligand, hepatocyte growth factor (HGF), can also promote tumorigenesis. The downstream signaling cascades affected by Crizotinib include the JAK/STAT, PI3K/AKT, and RAS/MEK/ERK pathways.





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Crizotinib Inhibition of ALK and c-MET Signaling Pathways

Experimental Protocols: Quantification of Crizotinib using Crizotinib-d5



The following section details a standard methodology for the quantification of Crizotinib in biological matrices, such as human plasma, using **Crizotinib-d5** as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

- Crizotinib analytical standard
- Crizotinib-d5 internal standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water
- Human plasma (with anticoagulant, e.g., K2-EDTA)

Stock and Working Solutions Preparation

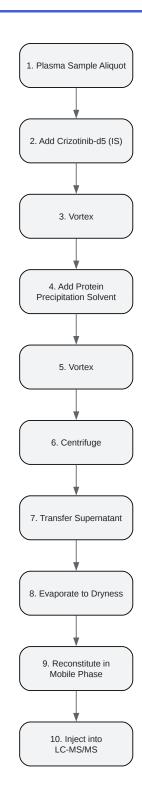
- Crizotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Crizotinib in methanol.
- **Crizotinib-d5** Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **Crizotinib-d5** in methanol.
- Crizotinib Working Solutions: Prepare a series of working solutions by serially diluting the Crizotinib stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.
- Crizotinib-d5 Working Solution: Dilute the Crizotinib-d5 stock solution with methanol to the desired concentration for spiking into samples.

Sample Preparation: Protein Precipitation



- To a 100 μL aliquot of plasma sample (calibration standard, QC, or unknown), add a specified volume of the Crizotinib-d5 working solution.
- Vortex the sample for 30 seconds.
- Add 300 μL of acetonitrile (or another suitable organic solvent) to precipitate the plasma proteins.
- Vortex the mixture vigorously for 1-2 minutes.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a specific volume of the mobile phase.
- Inject an aliquot of the reconstituted sample into the LC-MS/MS system.





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Sample Preparation Workflow for Crizotinib Analysis

LC-MS/MS Instrumentation and Conditions



The following are typical starting conditions that may require optimization for specific instrumentation.

Table 3: Example LC-MS/MS Parameters

Parameter	Recommended Condition	
Liquid Chromatography		
LC System	UPLC or HPLC system	
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μ m)	
Mobile Phase A	0.1% Formic acid in water with 10 mM Ammonium Formate	
Mobile Phase B	Acetonitrile	
Gradient	Optimized for separation (e.g., start with low %B, ramp up)	
Flow Rate	0.3 - 0.5 mL/min	
Column Temperature	40 °C	
Injection Volume	5 - 10 μL	
Mass Spectrometry		
MS System	Triple quadrupole mass spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive	
MRM Transitions	Crizotinib: m/z 450.2 → 260.2 (quantifier), other fragments as qualifiersCrizotinib-d5: m/z 455.2 → 265.2 (quantifier)	
Dwell Time	100-200 ms	
Collision Energy	Optimized for each transition	
Cone Voltage	Optimized for each compound	



Data Analysis

Quantification is performed by calculating the peak area ratio of the Crizotinib quantifier ion to the **Crizotinib-d5** quantifier ion. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Crizotinib in unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Conclusion

Crizotinib-d5 is an indispensable tool for the accurate and precise quantification of Crizotinib in preclinical and clinical research. This guide provides a comprehensive resource for researchers, summarizing commercially available sources, key quantitative data, and a detailed experimental protocol for its application in LC-MS/MS-based bioanalysis. The provided visualizations of the relevant signaling pathways and analytical workflow aim to facilitate a deeper understanding of Crizotinib's mechanism of action and its analytical determination. For the most accurate results, it is imperative to obtain the Certificate of Analysis from the chosen supplier to confirm the specific purity and isotopic enrichment of the Crizotinib-d5 lot being used.

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